Adenosine 5'-diphosphate monopotassium salt dihydrate

Overview

Description

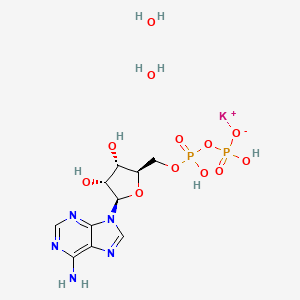

Adenosine 5’-diphosphate monopotassium salt dihydrate (ADP) is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position . It is produced by dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases and can be converted back to ATP by ATP synthases .

Synthesis Analysis

ADP is produced by the dephosphorylation of ATP in tissue by adenosine triphosphatase . It can be rapidly converted back to ATP via oxidative phosphorylation in mitochondria .Molecular Structure Analysis

The empirical formula of ADP is C10H14KN5O10P2 · 2H2O . The molecular weight is 501.32 . The InChI key is ZNCWUOPIJTUALR-MCDZGGTQSA-M .Chemical Reactions Analysis

ADP is involved in the reactions of cellular energy transfers . It acts as an activator of a class of protein kinases known as AMP-activated protein kinase (AMPK) .Physical And Chemical Properties Analysis

ADP is a white to off-white powder . It is soluble in water at a concentration of 50 mg/mL . The storage temperature is -20°C .Scientific Research Applications

Neuroscience Research

Adenosine 5’-diphosphate has been utilized in neuroscience to study the release, neuronal effects, and removal of extracellular β-nicotinamide adenine dinucleotide (β-NAD+) in the rat brain. This compound plays a significant role in understanding neuronal communication and brain metabolism .

Cardiovascular Studies

In cardiovascular research, this compound has been used to compare the efficacy of prasugrel versus clopidogrel antiplatelet therapy following acute coronary syndrome. It helps in exploring the mechanisms of platelet aggregation and the development of better therapeutic strategies .

Muscle Physiology

Adenosine 5’-diphosphate monopotassium salt dihydrate has been employed in titrations to determine complex I-supported respiration in permeabilized muscle fibers. It aids in the investigation of mitochondrial function and energy production within muscle cells .

Energy Metabolism

This compound is crucial for cellular energy processes, as it is involved in the conversion into ATP by ATP synthases. Its role in energy storage and nucleic acid metabolism is a key area of study in bioenergetics .

Platelet Activation

Adenosine 5’-diphosphate affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12. This interaction is vital for understanding blood clot formation and developing antithrombotic drugs .

Vascular Response Studies

It has been used as a test compound for studying endothelium-dependent vascular responses, particularly in salt-sensitive and salt-resistant Dahl rats. This application is important for cardiovascular pharmacology and understanding hypertension mechanisms .

Structural Biology

Research on the structural aspects of dehydration and rehydration in adenosine 5’-diphosphate salts contributes to our knowledge of crystallography and material science, especially concerning cellular energy processes .

Mechanism of Action

Target of Action

ADP primarily targets purinergic receptors, specifically the P2Y receptor . It also interacts with other receptors such as P2X 2/3 and plays a vital role in platelet function .

Mode of Action

ADP acts as a weak platelet agonist . It enhances the effects of other platelet agonists and promotes the stability of platelet aggregates when released from platelet dense granules . It can modulate several receptors, activating certain purinergic receptors and inhibiting others .

Biochemical Pathways

ADP is involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . It participates in many biochemical processes within the cell, particularly in the conversion between ATP and ADP to provide energy .

Result of Action

The primary result of ADP’s action is the induction of human platelet aggregation . It non-competitively blocks the stimulated human platelet adenylate cyclase . This plays a crucial role in blood clotting and wound healing.

Action Environment

The action, efficacy, and stability of ADP can be influenced by various environmental factors. For instance, the presence of other platelet agonists can enhance ADP’s role as a weak platelet agonist . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

potassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.K.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;2*1H2/q;+1;;/p-1/t4-,6-,7-,10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCXEPLDPMALMF-MSQVLRTGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18KN5O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine 5'-diphosphate monopotassium salt dihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

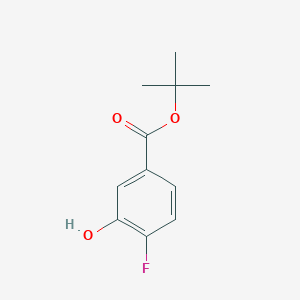

![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)